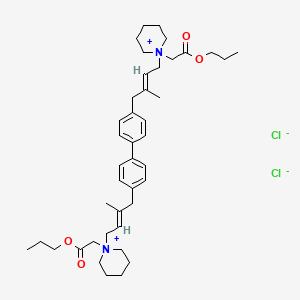![molecular formula C13H13N5O4 B14148093 5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 65897-47-4](/img/structure/B14148093.png)
5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings. The presence of a piperazine moiety and a formyl group further enhances its chemical diversity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as pyridine derivatives and piperazine, under controlled conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one, is a key step in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The piperazine moiety can interact with enzymes or receptors, modulating their activity. The pyrido[2,3-d]pyrimidine core can bind to nucleic acids or proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes, contributing to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pipemidic acid: 8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid.
Pyridazine derivatives: Compounds containing the pyridazine ring, which have similar pharmacological activities.
Uniqueness
5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific combination of functional groups and ring systems. This structural diversity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
65897-47-4 |
|---|---|
Molekularformel |
C13H13N5O4 |
Molekulargewicht |
303.27 g/mol |
IUPAC-Name |
2-(4-formylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C13H13N5O4/c19-7-17-1-3-18(4-2-17)13-15-5-8-10(20)9(12(21)22)6-14-11(8)16-13/h5-7H,1-4H2,(H,21,22)(H,14,15,16,20) |
InChI-Schlüssel |
MMRAJBMIGOHUSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C=O)C2=NC=C3C(=O)C(=CNC3=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)


![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)





![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)

